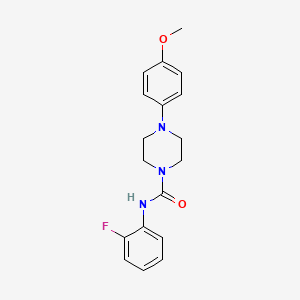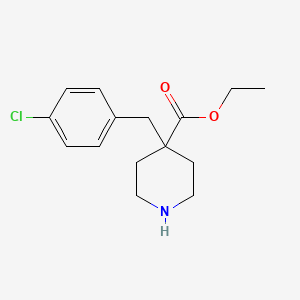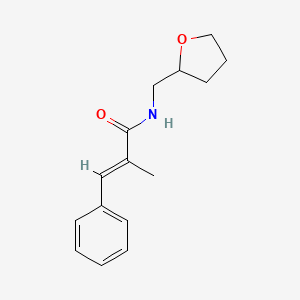![molecular formula C17H26N2O2 B5406854 N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as N-methyl-oxazepine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学研究应用
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, it has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
作用机制
The mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is not fully understood, but it has been suggested to act on the GABAergic system in the brain. It is believed to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reducing the likelihood of seizures. Additionally, it has been found to modulate the activity of glutamate receptors, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine has been found to exert various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is its potential as a lead compound for the development of new drugs for the treatment of neurological disorders and antimicrobial agents. Additionally, it has been found to exhibit low toxicity in animal models, making it a potential candidate for further development. However, one of the limitations of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine. One potential avenue is the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the antimicrobial properties of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine can be further explored for the development of new antimicrobial agents. Further research is also needed to understand the mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine and its potential interactions with other drugs.
Conclusion:
In conclusion, N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, or N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine, is a chemical compound that has potential applications in various scientific research areas. Its anticonvulsant, neuroprotective, and antimicrobial properties make it a potential candidate for the development of new drugs for the treatment of neurological disorders and antimicrobial agents. Further research is needed to fully understand the mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine and its potential interactions with other drugs.
合成方法
The synthesis of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine involves the reaction of 4-methylphenethylamine with 2-bromo-1-(1,2-oxazinan-2-yl)propan-1-one. This reaction results in the formation of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, which is then purified and characterized using various analytical techniques.
属性
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-8-15(9-7-14)17(2,3)18-16(20)10-12-19-11-4-5-13-21-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDPZENAVRTZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5406798.png)

![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-pyridinecarboxamide](/img/structure/B5406820.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
